molecular formula C13H18N2O3S B5804016 N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide

N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5804016
M. Wt: 282.36 g/mol
InChI Key: KKAQHBFQPFGJOY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CSPB is a benzamide derivative that has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide involves the inhibition of various cellular processes, including the activity of TRPM8 channels and the disruption of the microtubule network within cancer cells. The compound has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRPM8 channels, the disruption of the microtubule network within cancer cells, and the inhibition of certain enzymes. The compound has also been shown to have anti-inflammatory and analgesic effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. The compound has also been shown to have a high degree of selectivity, which means that it can target specific proteins or pathways without affecting other cellular processes.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. The compound also has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide, including the development of new drugs based on its unique mechanism of action, the optimization of its synthesis method to produce higher yields and purity, and the investigation of its potential applications in other fields, such as immunology and infectious diseases.
Other potential future directions include the investigation of the compound's effects on other cellular processes, the development of new formulations that improve its solubility and stability, and the investigation of its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields, including neuroscience, cancer research, and drug discovery. The compound has a unique mechanism of action, which makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's effects and potential applications, but the results so far are promising and warrant continued investigation.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide involves the reaction of 2-aminobenzamide with cyclopentyl isocyanate and methylsulfonyl chloride. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. The synthesis method has been optimized to produce high yields of this compound, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of TRPM8 channels, which are involved in the sensation of cold temperature. This inhibition has potential applications in the treatment of neuropathic pain and other sensory disorders.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This inhibition is thought to be due to the disruption of the microtubule network within the cancer cells, which is essential for cell division and growth.
In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs. The compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of drugs that target specific proteins or pathways.

properties

IUPAC Name

N-cyclopentyl-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)15-12-9-5-4-8-11(12)13(16)14-10-6-2-3-7-10/h4-5,8-10,15H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAQHBFQPFGJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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